2-Ethylhexyl 3-sulfanylbenzoate
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Overview
Description
2-Ethylhexyl 3-sulfanylbenzoate is an organic compound with the molecular formula C15H22O2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylhexyl group, and a sulfanyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 3-sulfanylbenzoate typically involves the esterification of 3-sulfanylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-ethylhexyl 3-hydroxybenzoate.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-Ethylhexyl 3-sulfanylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethylhexyl 3-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl benzoate: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
3-Sulfanylbenzoic acid: Contains a carboxyl group instead of the ester group, affecting its solubility and reactivity.
2-Ethylhexyl 4-sulfanylbenzoate: The position of the sulfanyl group on the benzene ring is different, leading to variations in chemical behavior.
Uniqueness
2-Ethylhexyl 3-sulfanylbenzoate is unique due to the presence of both the 2-ethylhexyl and sulfanyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
86705-33-1 |
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Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-ethylhexyl 3-sulfanylbenzoate |
InChI |
InChI=1S/C15H22O2S/c1-3-5-7-12(4-2)11-17-15(16)13-8-6-9-14(18)10-13/h6,8-10,12,18H,3-5,7,11H2,1-2H3 |
InChI Key |
SQBOOHOKGIPAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=CC=C1)S |
Origin of Product |
United States |
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